molecular formula C15H12FN3S B12215898 5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12215898
M. Wt: 285.3 g/mol
InChI Key: MTWZPVCYLATJQM-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to the triazole ring, along with a thiol group at the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then subjected to cyclization with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or the attached phenyl groups.

    Substitution: The fluorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Triazole derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases, such as infections and cancer.

    Industry: The compound may be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the fluorophenyl and methylphenyl groups may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar triazole derivatives, such as:

    5-(4-chlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

    5-(4-fluorophenyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol: This compound has an ethylphenyl group instead of a methylphenyl group, which may influence its physical properties and interactions with molecular targets. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C15H12FN3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12FN3S/c1-10-4-2-3-5-13(10)19-14(17-18-15(19)20)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,18,20)

InChI Key

MTWZPVCYLATJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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